Home > Products > Building Blocks P161 > 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine - 1194799-19-3

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Catalog Number: EVT-1716515
CAS Number: 1194799-19-3
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide

  • Compound Description: This compound is the N-oxide derivative of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Research has focused on exploring various reactions typical for heterocyclic N-oxides using this compound [, ].

4,4'-Bis[1-methyl-1H-pyrazolo[3,4-d]pyrimidine]

  • Compound Description: This compound is formed by the dimerization of two 1-methyl-1H-pyrazolo[3,4-d]pyrimidine units [, ].

1-Methyl-4-alkyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide

  • Compound Description: This series of compounds is structurally similar to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide, possessing various alkyl substituents at the 4-position [, ].

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyridine-5-carbonitrile

  • Compound Description: This compound results from the reaction of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide with malononitrile, showcasing a ring transformation to a pyrazolo[3,4-d]pyridine scaffold [, ].

N-(β-D-2′-Deoxyribonucleosides) of 8-aza-7-deazapurin-2-amine (1H-pyrazolo[3,4-d]pyrimidin-6-amine)

  • Compound Description: This compound represents a nucleoside analog where 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine acts as the base, attached to a deoxyribose sugar. This modification allows for incorporation into DNA and studying its base-pairing properties [].

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative, a class known for various pharmacological activities [].

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound, part of the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one class, has been studied for its crystal structure and potential pharmacological activities [, ].

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a crucial intermediate for synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, potentially leading to compounds with valuable pharmacological properties [].

1-Methyl-4-(2-methylhydrazino)-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound, containing a hydrazine moiety, represents another derivative of the pyrazolo[3,4-d]pyrimidine core, suggesting potential for diverse chemical modifications [].

1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29)

  • Compound Description: This compound, identified as S29, acts as an inhibitor of the cytoplasmic tyrosine kinase (c-SRC) and has shown potential in treating neuroblastoma [, ].
Overview

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a heterocyclic compound classified within the pyrazolopyrimidine family. Its chemical structure is characterized by the fusion of a pyrazole ring with a pyrimidine ring, specifically at the 3 and 4 positions of the latter. This compound is notable for its diverse applications in scientific research, particularly in chemistry and biology, where it serves as a building block for synthesizing more complex molecules and in the study of enzyme inhibition, especially kinases.

Source and Classification

The compound is cataloged under the identifier 1194799-19-3 and is sourced from various chemical databases, including Benchchem and academic publications. It falls under the broader classification of heterocyclic compounds, which are compounds featuring rings that contain at least one atom that is not carbon.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine can be accomplished through several methods. A common synthetic route involves the cyclization of 3-amino-1-methylpyrazole with formamide or formic acid, leading to the formation of the pyrazolopyrimidine core. This method is often executed in a one-flask procedure, allowing for efficient synthesis with minimal steps involved.

Technical Details

In laboratory settings, typical conditions for this synthesis include heating under reflux to facilitate cyclization. The reaction may also utilize solvents such as dimethylformamide or ethanol to enhance solubility and reaction kinetics. The purity and identity of the synthesized compound are confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine consists of a pyrazole ring fused to a pyrimidine ring. The specific arrangement of atoms includes:

  • A methyl group at position 1 of the pyrazole.
  • An amine group at position 6 of the pyrimidine.

Data

The molecular formula is C7H8N4C_7H_8N_4, with a molecular weight of approximately 164.17 g/mol. The compound exhibits distinct resonance structures due to the presence of nitrogen atoms, contributing to its chemical reactivity and stability.

Chemical Reactions Analysis

Reactions

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine participates in various chemical reactions:

  • Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at both the amine and methyl positions when treated with alkyl halides or acyl chlorides.

These reactions are typically conducted in organic solvents such as dichloromethane or ethanol under controlled temperature conditions to maximize yield .

Mechanism of Action

Process

The primary mechanism of action for 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine involves its interaction with cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, this compound inhibits its activity, which is crucial for cell cycle progression.

Data

This inhibition leads to significant effects on cell proliferation, inducing cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown that this compound effectively disrupts the G1-S transition phase in the cell cycle, demonstrating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a white to off-white solid with a melting point around 170–171 °C. Its solubility profile indicates moderate solubility in polar solvents like water and ethanol.

Chemical Properties

Chemically, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications .

Applications

Scientific Uses

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine has several significant applications:

  • Chemistry: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is extensively studied for its role in enzyme inhibition, particularly kinases involved in cancer pathways.
  • Medicine: Investigated for potential use as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
  • Industry: Utilized in pharmaceutical development and agrochemical formulations owing to its favorable chemical properties .
Introduction to Pyrazolo[3,4-d]Pyrimidine Scaffolds in Medicinal Chemistry

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 1194799-19-3) represents a structurally optimized heterocyclic compound with significant implications in targeted cancer therapy development. This nitrogen-rich bicyclic framework serves as a privileged scaffold in medicinal chemistry due to its remarkable bioisosteric properties with purine bases, enabling effective mimicry of adenosine triphosphate (ATP) in kinase binding domains. The molecular structure features a pyrazolo[3,4-d]pyrimidine core with a methyl group at the N-1 position and an amino substituent at C-6, yielding the chemical formula C₆H₇N₅ and molecular weight of 149.16 g/mol [1] [9]. Its canonical SMILES representation (CN1N=CC2=CN=C(N)N=C12) precisely encodes the adjacency of atoms and bonding patterns essential for computational drug design applications [1]. As evidenced by emerging research, this specific substitution pattern confers optimal electronic properties and hydrogen bonding capacity critical for high-affinity interactions with oncogenic therapeutic targets, particularly epidermal growth factor receptor (EGFR) kinases implicated in various carcinomas [2].

Table 1: Key Identifiers of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

PropertyValue
Systematic Name1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS Registry Number1194799-19-3
Molecular FormulaC₆H₇N₅
Molecular Weight149.16 g/mol
IUPAC Name1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Canonical SMILESCN1N=CC2=CN=C(N)N=C12
InChI KeyZOWILPJYHWRBSN-UHFFFAOYSA-N

Structural and Functional Significance of 1H-Pyrazolo[3,4-d]Pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine nucleus demonstrates exceptional versatility as a purine isostere, with its nitrogen atom positioning enabling replication of adenine's hydrogen bonding patterns in biological environments. Quantum mechanical analyses reveal that the 1-methyl substitution at the pyrazole nitrogen enhances metabolic stability by reducing susceptibility to oxidative demethylation, while the C6-amino group serves as a critical hydrogen bond donor-acceptor pair in molecular recognition events [1] [9]. This specific electronic configuration facilitates π-π stacking interactions within the hydrophobic adenine-binding pockets of kinase domains, particularly evident in EGFR inhibition where the scaffold occupies the ATP-binding cleft with submicromolar affinity [2].

Comparative crystallographic studies indicate that methylation at the N1 position optimizes the dihedral angle between the pyrazole and pyrimidine rings, enhancing planarity and promoting deeper penetration into the hydrophobic region I of EGFR's catalytic domain. This geometric optimization translates directly to improved binding thermodynamics, as evidenced by structure-activity relationship (SAR) data showing 10-100 fold potency enhancements over unmethylated analogues [2]. Furthermore, the C6-amino group provides a synthetically versatile handle for structure diversification through condensation, nucleophilic substitution, or transition-metal catalyzed coupling reactions, enabling rational optimization of pharmacological properties while retaining core target engagement capabilities [5] [10].

Table 2: Hydrogen Bonding Capacity of Key Functional Groups

Structural FeatureBonding RoleBiological Significance
C6-Amino GroupDual H-bond donor/acceptorMimics adenine's N6-amino function in ATP; forms critical contacts with kinase hinge region
N2 in Pyrazole RingH-bond acceptorInteracts with conserved glutamate residues in EGFR kinase domain
N7 in Pyrimidine RingH-bond acceptorStabilizes water-mediated interactions in ribose binding pocket
C3-HH-bond donorParticipates in hydrophobic region I interactions through C-H···O bonds

Historical Development of Pyrazolo[3,4-d]Pyrimidine-Based Pharmacophores

The evolutionary trajectory of pyrazolo[3,4-d]pyrimidine derivatives in anticancer drug discovery reflects three distinct generations of target optimization. Initial first-generation compounds emerged in the early 2000s as ATP-competitive inhibitors with unsubstituted pyrazole nitrogens, exemplified by erlotinib analogues that demonstrated promising EGFRWT inhibition but suffered from rapid metabolic clearance and limited target residence times [2]. Second-generation innovations incorporated alkyl substitutions at the N1 position to enhance pharmacokinetic profiles and address acquired resistance mutations, though these compounds (represented by neratinib-inspired structures) exhibited dose-limiting toxicity due to insufficient mutant selectivity [2].

The contemporary third-generation compounds, including 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, emerged through structure-guided design focused on overcoming the EGFRT790M "gatekeeper" mutation responsible for approximately 60% of acquired resistance cases. Molecular hybridization strategies strategically combined the methylated core with extended hydrophobic tails designed to occupy the enlarged hydrophobic pocket created by the methionine-to-threonine substitution. This approach yielded compounds such as 12b (IC50 = 0.016 µM against EGFRWT and 0.236 µM against EGFRT790M) which demonstrated 8.8-fold increases in BAX/Bcl-2 ratios, indicating superior apoptotic induction capabilities compared to earlier analogues [2]. These advancements highlight how iterative structural refinements of the pyrazolo[3,4-d]pyrimidine scaffold progressively addressed the intersecting challenges of kinase selectivity, mutation resistance, and therapeutic index optimization in oncology drug development.

Table 3: Generational Development of Pyrazolo[3,4-d]Pyrimidine-Based EGFR Inhibitors

GenerationCore Structural FeaturesTarget SpectrumLimitations
First GenerationUnsubstituted N1 positionEGFRWTMetabolic instability; acquired resistance (T790M mutation)
Second GenerationIrreversible acrylamide warheadsEGFRWT/T790MOff-target toxicity; narrow therapeutic window
Third Generation1-Methyl substitution with flexible hydrophobic tailsPan-inhibition including EGFRT790MRequires structural optimization for CNS penetration

Role of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine in Targeted Drug Design

As a multifunctional building block in precision oncology, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine serves as a synthetically tractable precursor for constructing diverse molecular architectures targeting oncogenic kinases. Its primary utility stems from the strategic positioning of two modifiable sites: the C4 position undergoes regioselective halogenation to install chlorine or iodine leaving groups (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, CAS 100644-66-4), enabling nucleophilic aromatic substitution with amines, alcohols, and thiols; and the C6-amino group participates in condensation reactions to form Schiff bases or amide linkages [5] [10]. This bifunctional reactivity profile facilitates the synthesis of dual-targeting hybrids such as 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which incorporates an aniline-derived hydrophobic tail designed to occupy EGFR's hydrophobic region II [7] [8].

Molecular docking simulations demonstrate that the 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine core maintains three critical interactions in EGFR's ATP-binding site: (1) the pyrimidine nitrogen (N1) forms a hydrogen bond with Met793 backbone NH, (2) the C6-amino group donates a proton to Thr854 sidechain hydroxyl, and (3) the methyl group induces favorable van der Waals contacts with Leu792 hydrophobic pocket [2]. These interactions position extension points (C4-substituents) toward the solvent-exposed region, enabling rational elongation with secondary pharmacophores. This design paradigm has yielded compounds with exceptional potency, including derivatives that arrest the cell cycle at S and G2/M phases and induce apoptosis through BAX/Bcl-2 pathway modulation [2]. Recent innovations focus on appending piperazine-containing sidechains (e.g., 4-(2-ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, CAS 1802489-59-3) to enhance solubility and blood-brain barrier penetration for addressing CNS metastases in non-small cell lung carcinoma [4].

Table 4: Synthetic Applications of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

DerivativeCAS NumberSynthetic RouteTherapeutic Application
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine100644-66-4Chlorination with POCl3/PCl5Key intermediate for nucleophilic substitutions
4-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine2935432-14-5Sequential halogenationPrecursor for Pd-catalyzed cross-coupling
4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine1802489-59-3Nucleophilic displacement with N-ethylpiperazineImproved solubility for CNS-targeting agents
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineNot specifiedBuchwald-Hartwig aminationEGFRT790M inhibition with enhanced selectivity

Properties

CAS Number

1194799-19-3

Product Name

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-6-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10)

InChI Key

ZOWILPJYHWRBSN-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=N1)N

Canonical SMILES

CN1C2=NC(=NC=C2C=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.